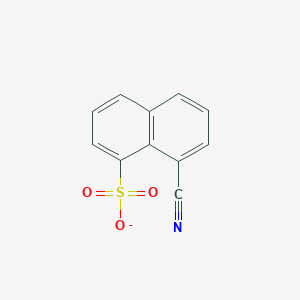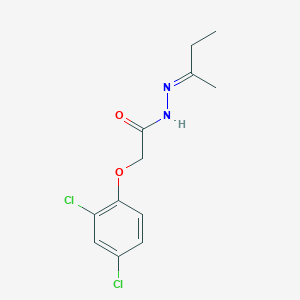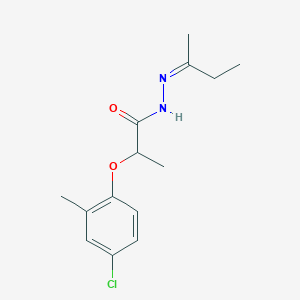
8-Cyano-1-naphthalenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Cyano-1-naphthalenesulfonate (8-CN-1-NS) is a fluorescent probe that has been widely used in scientific research applications. This compound is a potent inhibitor of chloride channels, and its mechanism of action involves binding to the channel pore and blocking the passage of chloride ions.
Mécanisme D'action
The mechanism of action of 8-Cyano-1-naphthalenesulfonate involves binding to the chloride channel pore and blocking the passage of chloride ions. This results in a decrease in the membrane potential and a reduction in chloride ion flux. The binding of 8-Cyano-1-naphthalenesulfonate to the chloride channel pore is reversible, and the compound can be displaced by other chloride channel blockers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Cyano-1-naphthalenesulfonate include a reduction in chloride ion flux, a decrease in the membrane potential, and inhibition of chloride channel function. These effects can lead to changes in cellular signaling pathways and ion homeostasis. Additionally, 8-Cyano-1-naphthalenesulfonate has been shown to inhibit cancer cell migration and invasion, suggesting that this compound may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-Cyano-1-naphthalenesulfonate in lab experiments include its high potency, selectivity, and reversible binding to chloride channels. Additionally, 8-Cyano-1-naphthalenesulfonate is a fluorescent probe, which allows for real-time monitoring of chloride channel function. However, there are also limitations to using 8-Cyano-1-naphthalenesulfonate, including its potential toxicity and the need for careful handling due to its cyanide group.
Orientations Futures
There are many future directions for the study of 8-Cyano-1-naphthalenesulfonate, including the development of new and more potent chloride channel blockers, the investigation of the role of chloride channels in various disease states, and the use of 8-Cyano-1-naphthalenesulfonate in drug discovery and development. Additionally, the use of 8-Cyano-1-naphthalenesulfonate in combination with other fluorescent probes may provide new insights into cellular signaling pathways and ion homeostasis. Overall, the study of 8-Cyano-1-naphthalenesulfonate has the potential to lead to new discoveries in the field of ion channel research and drug development.
Méthodes De Synthèse
The synthesis of 8-Cyano-1-naphthalenesulfonate involves the reaction of 1-naphthalenesulfonyl chloride with potassium cyanide in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 8-Cyano-1-naphthalenesulfonate. This method has been used successfully in many studies, and the purity of the product can be confirmed using various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
8-Cyano-1-naphthalenesulfonate has been used in various scientific research applications, including the study of chloride channels, membrane potential, and cellular signaling pathways. This compound has been used as a fluorescent probe to study the function of chloride channels in various cell types, including neurons and epithelial cells. Additionally, 8-Cyano-1-naphthalenesulfonate has been used to investigate the role of chloride channels in cancer cell migration and invasion.
Propriétés
Formule moléculaire |
C11H6NO3S- |
|---|---|
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
8-cyanonaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H7NO3S/c12-7-9-5-1-3-8-4-2-6-10(11(8)9)16(13,14)15/h1-6H,(H,13,14,15)/p-1 |
Clé InChI |
HZSVYDSUGKRFRN-UHFFFAOYSA-M |
SMILES |
C1=CC2=CC=CC(=C2C(=C1)S(=O)(=O)[O-])C#N |
SMILES canonique |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)


![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)


![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)


![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)